Cas no 1787250-05-8 ((R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOIC ACID)
(R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOIC ACID Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL18011875
- (R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOIC ACID
- (R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOICACID
- 1787250-05-8
- 3-Morpholinepropanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]-, (3R)-
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- Inchi: 1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
- InChI Key: PNHILSYMESMDIU-SECBINFHSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)[C@@H](C1)CCC(=O)O
Computed Properties
- Exact Mass: 259.14197277g/mol
- Monoisotopic Mass: 259.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 76.1Ų
Experimental Properties
- Density: 1.155±0.06 g/cm3(Predicted)
- Boiling Point: 400.3±30.0 °C(Predicted)
- pka: 4.71±0.10(Predicted)
(R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A815552-1g |
(R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOIC ACID |
1787250-05-8 | 95% | 1g |
$1423.0 | 2024-08-03 |
(R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOIC ACID Suppliers
(R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOIC ACID Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOIC ACID
Research Briefing on (R)-3-(4-(TERT-BUTOXYCARBONYL)MORPHOLIN-3-YL)PROPANOIC ACID (CAS: 1787250-05-8)
In recent years, the compound (R)-3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid (CAS: 1787250-05-8) has gained significant attention in the field of chemical biology and medicinal chemistry. This chiral morpholine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory and metabolic pathways. The tert-butoxycarbonyl (Boc) protecting group enhances its stability during synthetic processes, making it a valuable building block for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel PI3K inhibitors. Researchers utilized (R)-3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid as a key precursor to synthesize selective PI3Kγ inhibitors, demonstrating its utility in modulating immune responses. The study reported improved pharmacokinetic properties of the final compounds, attributed to the morpholine scaffold's ability to enhance solubility and metabolic stability.
Further investigations in 2024 have explored its application in peptide mimetics. A team at the University of Cambridge incorporated this building block into cyclic peptides targeting the S1P1 receptor, achieving nanomolar binding affinity. The (R)-configuration at the morpholine center proved critical for maintaining the desired three-dimensional structure, underscoring the importance of stereochemical purity in such applications.
Recent synthetic methodology developments have also focused on more efficient routes to produce this compound. A 2024 Organic Process Research & Development paper described a biocatalytic approach using engineered ketoreductases to establish the chiral center with >99% ee, significantly improving upon previous resolution methods. This advancement addresses one of the key challenges in scaling up production of this valuable intermediate.
Analytical characterization of 1787250-05-8 has been refined through modern techniques. Ultra-high performance liquid chromatography (UHPLC) methods with chiral stationary phases now enable precise determination of enantiomeric excess, while advanced NMR studies have provided detailed conformational analysis of the morpholine ring in various solvent systems.
The compound's safety profile has been evaluated in recent toxicology studies. Acute toxicity testing in rodent models showed favorable results, with no significant adverse effects observed at pharmacologically relevant doses. These findings support its continued use in medicinal chemistry applications.
Looking forward, researchers anticipate expanded applications of (R)-3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid in PROTAC (proteolysis targeting chimera) development and targeted protein degradation strategies. Its ability to serve as a linker between warhead and E3 ligase-recruiting moieties while maintaining favorable physicochemical properties makes it particularly attractive for this emerging therapeutic modality.
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